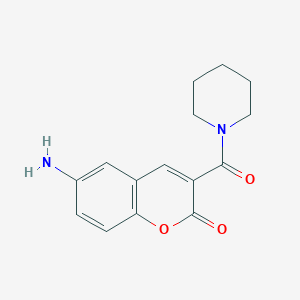
6-amino-3-(piperidine-1-carbonyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-(piperidine-1-carbonyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a piperidinocarbonyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-amino-3-(piperidinocarbonyl)-coumarin, typically involves multi-step reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of homogeneous and heterogeneous catalysts, as well as green chemistry approaches to minimize environmental impact . The scalability of these methods is crucial for commercial applications, and continuous flow reactors are sometimes employed to enhance efficiency and control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(piperidine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, trifluoroacetic acid, phosphorous pentoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various reduced coumarin derivatives .
Scientific Research Applications
6-amino-3-(piperidine-1-carbonyl)chromen-2-one has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of coumarin, 6-amino-3-(piperidinocarbonyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, which is crucial for its therapeutic effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . Additionally, its interaction with heat shock proteins can contribute to its anticancer effects by disrupting protein folding and stability in cancer cells .
Comparison with Similar Compounds
6-amino-3-(piperidine-1-carbonyl)chromen-2-one can be compared with other coumarin derivatives such as:
3-Aminocoumarin: Known for its fluorescence properties and use in biological imaging.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin).
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.
The uniqueness of 6-amino-3-(piperidinocarbonyl)-coumarin lies in its combined amino and piperidinocarbonyl groups, which enhance its chemical reactivity and broaden its range of biological activities compared to other coumarin derivatives .
Properties
CAS No. |
18144-56-4 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
6-amino-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |
InChI Key |
GKRHYIYUFVXEOY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-56-4 |
Synonyms |
6-Amino-3-(piperidinocarbonyl)coumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















